N-(2-Oxazolin-2-yl)-2-norbornanamine

α₂-adrenergic receptor conformational constraint structure-activity relationship

N-(2-Oxazolin-2-yl)-2-norbornanamine (CAS 101832-33-1), also named N-bicyclo[2.2.1]hept-2-yl-4,5-dihydro-1,3-oxazol-2-amine, is a bicyclic 2-aminooxazoline derivative (C₁₀H₁₆N₂O, MW 180.25 g/mol). It belongs to the class of 2-aminooxazolines that have been investigated as α₂-adrenergic receptor ligands and as precursors for chiral N,P‑oxazoline ligands.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 101832-33-1
Cat. No. B027106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxazolin-2-yl)-2-norbornanamine
CAS101832-33-1
Synonyms2-Oxazolamine,N-bicyclo[2.2.1]hept-2-yl-4,5-dihydro-(9CI)
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2NC3=NCCO3
InChIInChI=1S/C10H16N2O/c1-2-8-5-7(1)6-9(8)12-10-11-3-4-13-10/h7-9H,1-6H2,(H,11,12)
InChIKeyUBJQGXKAUYCWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Oxazolin-2-yl)-2-norbornanamine (CAS 101832-33-1): A Conformationally Constrained 2-Aminooxazoline for Receptor and Catalysis Studies


N-(2-Oxazolin-2-yl)-2-norbornanamine (CAS 101832-33-1), also named N-bicyclo[2.2.1]hept-2-yl-4,5-dihydro-1,3-oxazol-2-amine, is a bicyclic 2-aminooxazoline derivative (C₁₀H₁₆N₂O, MW 180.25 g/mol) . It belongs to the class of 2-aminooxazolines that have been investigated as α₂-adrenergic receptor ligands and as precursors for chiral N,P‑oxazoline ligands [1][2]. The rigid norbornane scaffold renders the molecule conformationally locked, a property that has been explicitly exploited in patents to achieve selectivity for α₂‑adrenergic receptor subtypes [1].

Why N-(2-Oxazolin-2-yl)-2-norbornanamine Cannot Be Replaced by Simple 2-Aminooxazolines or Acyclic Analogues


2-Aminooxazolines are a pharmacologically and catalytically important class, but subtle structural changes drastically alter their performance. N-(2-Oxazolin-2-yl)-2-norbornanamine is a constitutional isomer of the antihypertensive drug rilmenidine (C₁₀H₁₆N₂O) [1]; however, the replacement of the flexible dicyclopropylmethyl group of rilmenidine with a rigid norbornane bicycle imposes a unique conformational constraint that patent literature identifies as critical for achieving α₂-adrenoreceptor subtype selectivity [2]. Similarly, acyclic or monocyclic 2-aminooxazolines lack the pre‑organised geometry required for the formation of highly enantioselective Ir‑based transfer hydrogenation catalysts, a property that has been demonstrated for norbornane‑fused oxazoline ligands giving up to 79% ee [3]. Generic substitution therefore risks loss of receptor selectivity, catalytic activity, or both.

Quantitative Differentiation Evidence for N-(2-Oxazolin-2-yl)-2-norbornanamine


Conformational Rigidity Superior over Rilmenidine’s Flexible Dicyclopropylmethyl Group

Patent US 5,731,337 explicitly claims that a rigid bicyclic (norbornane or adamantane) scaffold is essential for selective α₂-adrenoreceptor blockade, whereas the flexible dicyclopropylmethyl motif of rilmenidine allows multiple low-energy conformations that reduce receptor subtype discrimination [1]. While no public Ki values for N-(2-oxazolin-2-yl)-2-norbornanamine were found, the patent teaches that replacement of the rigid norbornane with flexible alkyl groups abolishes the desired selectivity profile [1].

α₂-adrenergic receptor conformational constraint structure-activity relationship

Structural Isomerism with Rilmenidine Confers Different Physicochemical Properties

N-(2-Oxazolin-2-yl)-2-norbornanamine (norbornane isomer) and rilmenidine (dicyclopropylmethyl isomer) share the identical molecular formula C₁₀H₁₆N₂O and molecular weight (180.25 g/mol) [1]. Despite the identical formula, the norbornane isomer is predicted to have a smaller polar surface area (PSA ≈ 33.6 Ų vs. rilmenidine’s ≈ 36.4 Ų) and a higher calculated logP (≈ 1.8 vs. rilmenidine’s ≈ 1.3) [2], owing to the compact, hydrocarbon-rich norbornane cage. These differences can affect membrane permeability and CNS penetration.

physicochemical property isomer comparison drug-likeness

Norbornane-Fused Oxazoline Ligands Deliver 79% ee in Iridium-Catalysed Transfer Hydrogenation

Aza-norbornane-oxazoline ligands structurally derived from the norbornane-2-aminooxazoline motif were evaluated in Ir-catalysed asymmetric transfer hydrogenation of acetophenone. The best catalyst, prepared in situ from [IrCl₂(COD)]₂ and a (1S,3R,4R)-2-aza-norbornane-oxazoline ligand, yielded (S)-1-phenylethanol in 79% enantiomeric excess (ee) [1]. This result demonstrates that the rigid norbornane backbone is competent for high asymmetric induction, whereas analogous ligands based on flexible amino alcohols typically give lower ee values (< 50%) under comparable conditions [2].

asymmetric catalysis transfer hydrogenation chiral ligand

Patented α₂-Adrenoceptor Selectivity Enabled by the Norbornane Scaffold

U.S. Patent 5,731,337 claims that 2-aminooxazolines bearing a norbornane or adamantane cage show selectivity for α₂-adrenergic receptor subtypes, thereby enabling treatment of glaucoma, depression, and diabetes [1]. The patent emphasises that the rigid bicyclic framework is responsible for this selectivity, contrasting with non-rigid 2-aminooxazolines (e.g., rilmenidine) that exhibit broader, less differentiated receptor binding [1]. Although specific Ki values for the target compound are absent from the open literature, the patent’s claims underscore the functional advantage of the norbornane scaffold.

α₂-adrenoceptor subtype selectivity drug discovery

Recommended Procurement Scenarios for N-(2-Oxazolin-2-yl)-2-norbornanamine Based on Evidence


α₂-Adrenoceptor Subtype Selectivity Profiling

Use N-(2-Oxazolin-2-yl)-2-norbornanamine as a conformationally constrained scaffold for SAR studies aiming to differentiate α₂A, α₂B, and α₂C adrenoceptor subtypes. The rigid norbornane core limits conformational freedom, a feature that U.S. Patent 5,731,337 links to improved subtype selectivity compared to flexible 2-aminooxazolines such as rilmenidine [1]. Procurement is indicated when the research goal is to map receptor subtype pharmacophores without confounding conformational flexibility.

Enantioselective Catalyst Ligand Synthesis

Procure as a key intermediate for the synthesis of 2-aza-norbornane-oxazoline and related N,P‑oxazoline ligands. Published work demonstrates that Ir complexes of these ligands achieve up to 79% ee in transfer hydrogenation of acetophenone [2], outperforming flexible amino-oxazoline ligands. This compound is the logical choice for laboratories developing rigid, chiral ligand libraries for asymmetric catalysis.

Isomeric Comparator for Rilmenidine in Drug Metabolism and PK Studies

Because N-(2-Oxazolin-2-yl)-2-norbornanamine is a constitutional isomer of rilmenidine (identical molecular formula, MW 180.25) [3], it serves as an ideal comparator in pharmacokinetic and metabolic stability studies. The predicted higher logP and lower TPSA (ΔlogP ≈ +0.5; ΔTPSA ≈ −2.8 Ų) [4] suggest enhanced membrane permeability, making it a valuable probe for investigating the impact of scaffold rigidity on ADME properties.

Conformational Constraint Tool in CNS Drug Design

The compound’s compact norbornane cage and moderate predicted lipophilicity (logP ≈ 1.8) [4] align with CNS drug-like space. Procure for use as a building block or reference standard in CNS-targeted medicinal chemistry campaigns, where the rigid bicyclic amine can replace flexible aliphatic amines to improve target engagement and reduce off-rate kinetics.

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